Divinylbenzene, also known as 1,3-divinylbenzene, is an organic compound with the formula C₂H₁₀. It is a colorless liquid with a strong aromatic odor. Divinylbenzene is primarily used as a crosslinking agent in the production of ion exchange resins []. These resins are used in a variety of scientific research applications, including:
N,N-Dimethylmethanamine, also known as dimethylformamide (DMF), is an organic compound with the formula CH₃NO. It is a colorless liquid with a slight amine odor. DMF is a versatile solvent that is used in a variety of scientific research applications, including:
Styrene, also known as vinylbenzene, is an organic compound with the formula C₈H₈. It is a colorless liquid with a sweet, aromatic odor. Styrene is a monomer, meaning it is a single molecule that can be linked together to form a polymer. Polystyrene, one of the most common plastics, is made from styrene [].
Styrene is also used in a variety of other scientific research applications, including:
The compound 1,2-diethenylbenzene (also known as styrene) is an aromatic hydrocarbon characterized by the presence of two ethenyl (vinyl) groups attached to a benzene ring. Its molecular formula is , and it is a colorless liquid with a sweet odor, commonly used in the production of various plastics and resins. The compound also includes N,N-dimethylmethanamine, which is an amine derivative that can influence the reactivity and properties of the compound in
Research indicates that 1,2-diethenylbenzene exhibits moderate biological activity. It has been studied for its potential cytotoxic effects on various cell lines. The compound has shown some level of antibacterial activity against certain strains, though further studies are needed to fully understand its biological implications and safety profile . Additionally, N,N-dimethylmethanamine may have neurotoxic effects at high concentrations, necessitating careful handling in laboratory and industrial settings.
1,2-diethenylbenzene can be synthesized through various methods:
1,2-diethenylbenzene has numerous applications:
Studies on the interactions of 1,2-diethenylbenzene with other compounds reveal its tendency to form complexes with various substrates. Its reactivity profile indicates potential interactions with nucleophiles due to the electron-rich nature of the double bonds in the vinyl groups. The presence of N,N-dimethylmethanamine may enhance these interactions by providing additional reactive sites .
Several compounds share structural similarities with 1,2-diethenylbenzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethylbenzene | Precursor to styrene; used in polystyrene production. | |
1,3-Diethenylbenzene | Similar structure; used in polymer synthesis. | |
1,4-Diethenylbenzene | Another isomer; involved in similar reactions as styrene. | |
Vinyl Toluene | Used in resin production; similar polymerization behavior. |
1,2-diethenylbenzene's unique feature lies in its specific arrangement of vinyl groups on the benzene ring, which influences its reactivity and applications compared to its isomers like 1,3-dihethynylbenzene and 1,4-dihethynylbenzene. This arrangement affects not only its polymerization characteristics but also its solubility and interaction profiles with other chemicals.